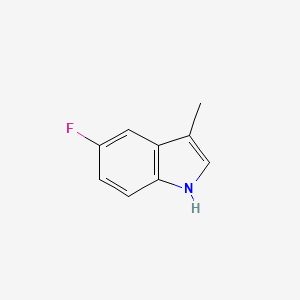

5-Fluoro-3-methylindole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDHAGJNOQIBHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625147 | |

| Record name | 5-Fluoro-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392-13-2 | |

| Record name | 5-Fluoro-3-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=392-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-3-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 5-Fluoro-3-methylindole

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-3-methylindole

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a fluorinated heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document consolidates available data on its fundamental chemical and physical characteristics, outlines relevant experimental methodologies, and visualizes potential biological pathways.

Core Physicochemical Properties

This compound is a derivative of indole, where a fluorine atom at the 5-position and a methyl group at the 3-position modify its chemical properties. It typically appears as a white to light-colored solid or powder[1][2][3]. The introduction of fluorine can significantly influence properties like metabolic stability and binding affinity to biological targets.

Quantitative Data Summary

The key physicochemical parameters for this compound are summarized in the table below. This data is essential for its application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈FN | [1][2][4] |

| Molecular Weight | 149.17 g/mol | [1][2][4] |

| Melting Point | 83 - 87 °C | [1][2] |

| Boiling Point | 269.2 ± 20.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.74 | [1] |

| Appearance | White to Light yellow to Light orange powder/crystal | [1][2][3] |

| Storage Conditions | Room temperature, dry, cool, and dark place (<15°C recommended) | [1][2][5] |

Experimental Protocols

Standardized methodologies are crucial for the accurate determination and reproduction of physicochemical data. The following sections detail a generalized synthesis approach and common protocols for property evaluation.

Generalized Synthesis of Fluorinated Indoles

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively detailed in publicly available literature, a common and adaptable method is the Fischer indole synthesis .

Methodology:

-

Reaction Setup: The synthesis typically involves the reaction of a substituted phenylhydrazine, in this case, (4-fluorophenyl)hydrazine, with a ketone or aldehyde. For 3-methyl substitution, propan-2-one (acetone) is a suitable ketone.

-

Acid Catalysis: The reaction is carried out under acidic conditions, often using catalysts like polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or protic acids such as sulfuric or hydrochloric acid.

-

Cyclization: The mixture is heated, leading to the formation of a phenylhydrazone intermediate, which then undergoes a[6][6]-sigmatropic rearrangement (the key step of the Fischer synthesis) and subsequent cyclization to form the indole ring.

-

Purification: The final product is isolated and purified using techniques such as column chromatography or recrystallization to yield pure this compound.

Physicochemical Property Determination Workflow

The determination of the key properties listed in the table follows established laboratory procedures. The general workflow for these experiments is outlined below.

Melting Point Determination (Capillary Method):

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube sealed at one end.

-

Apparatus: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature range from which the substance first begins to melt until it becomes completely liquid is recorded as the melting point range.

LogP Determination (Shake-Flask Method):

-

Phase Preparation: A solution of this compound is prepared in a biphasic system of n-octanol and water.

-

Equilibration: The mixture is shaken vigorously to ensure the compound partitions between the two immiscible layers until equilibrium is reached.

-

Phase Separation: The layers are separated, typically by centrifugation.

-

Quantification: The concentration of the compound in each phase is measured using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Potential Biological Pathways and Metabolism

The indole scaffold is a "privileged structure" in medicinal chemistry. The specific biological activities of this compound are not well-documented; however, educated inferences can be drawn from the metabolism of structurally related compounds, such as 3-methylindole (skatole).

3-methylindole is known to undergo metabolic activation by cytochrome P-450 mixed-function oxidases (MFOs) in the lung and liver[7][8]. This process can lead to the formation of reactive intermediates that are responsible for its toxicity[7][9]. It is plausible that this compound could be metabolized through a similar pathway.

This pathway illustrates how the parent compound could be converted by Phase I metabolic enzymes (like Cytochrome P-450) into a reactive intermediate. This intermediate can then either be detoxified through Phase II metabolism or bind to cellular macromolecules, potentially leading to toxicity. This model provides a valuable framework for designing toxicological and metabolic studies for this and related fluorinated indoles.

References

- 1. 5-氟-3-甲基吲哚_密度_熔点_沸点_CAS号【392-13-2】_化源网 [chemsrc.com]

- 2. This compound | 392-13-2 | TCI Deutschland GmbH [tcichemicals.com]

- 3. This compound | 392-13-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. chemimpex.com [chemimpex.com]

- 6. 5-Fluoroindole 98 399-52-0 [sigmaaldrich.com]

- 7. The metabolic basis of 3-methylindole-induced pneumotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Involvement of free radicals in the mechanism of 3-methylindole-induced pulmonary toxicity: an example of metabolic activation in chemically induced lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Putative mechanisms of toxicity of 3-methylindole: from free radical to pneumotoxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Fluoro-3-methylindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Fluoro-3-methylindole, a fluorinated indole derivative of interest in medicinal chemistry and drug development. The unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity, make this compound a valuable scaffold in the design of novel therapeutic agents. This document presents available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for data acquisition, and a workflow for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the key quantitative spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.89 | s | - | NH |

| 7.27 – 7.25 | m | - | Ar-H |

| 7.23 | dd | 9.6, 2.4 | Ar-H |

| 7.03 | s | - | H-2 |

| 6.95 | td | 9.0, 2.5 | Ar-H |

| 2.31 | d | 0.6 | CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm |

| 158.76, 156.77 |

| 132.84 |

| 128.83, 128.76 |

| 123.49 |

| 112.02 |

| 111.59, 111.52 |

| 110.38, 110.17 |

| 103.91, 103.73 |

| 9.70 |

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz[1]

Table 3: ¹⁹F NMR Spectral Data of this compound

| Chemical Shift (δ) ppm |

| -125.24 |

Solvent: CDCl₃, Spectrometer Frequency: 470 MHz[1]

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 149.16 | [M]⁺ |

Ionization Method: Electron Ionization (EI)

Infrared (IR) Spectroscopy Data

-

N-H Stretch: A sharp to moderately broad band is anticipated in the region of 3400-3300 cm⁻¹ corresponding to the stretching vibration of the indole N-H group.

-

C-H Stretch (Aromatic and Alkyl): Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹. The methyl C-H stretching vibrations will likely be observed as medium to strong bands just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Several bands of variable intensity are expected in the 1620-1450 cm⁻¹ region due to the carbon-carbon stretching vibrations within the aromatic indole ring system.

-

C-N Stretch: The stretching vibration of the C-N bond within the indole ring typically appears in the 1360-1250 cm⁻¹ region.

-

C-F Stretch: A strong absorption band characteristic of the C-F stretching vibration is expected in the range of 1250-1020 cm⁻¹.

Experimental Protocols

The following protocols are based on the methodologies reported for the spectroscopic analysis of this compound and related compounds.[1]

Sample Preparation

For NMR analysis, approximately 5-10 mg of the purified this compound sample was dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

Instrumentation and Data Acquisition

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra were recorded on a Bruker AVANCE 500 spectrometer.[1] The operating frequencies were 500 MHz for ¹H, 125 MHz for ¹³C, and 470 MHz for ¹⁹F.[1] Chemical shifts were reported in parts per million (ppm) and referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR).[1]

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC/MS) was performed on an ISQ Trace 1300 instrument using Electron Ionization (EI).[1]

Infrared (IR) Spectroscopy: For related compounds, IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Spectroscopic Analysis Workflow

The logical process for acquiring and interpreting the spectral data to confirm the structure of this compound is outlined below.

Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of this compound.

References

The Biological Mechanism of Action of 5-Fluoro-3-methylindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-3-methylindole is a fluorinated derivative of the naturally occurring compound 3-methylindole (skatole). While its primary role in scientific literature is that of a synthetic intermediate in the development of pharmaceuticals, particularly anti-cancer agents and therapeutics for neurological disorders, its intrinsic biological activities are an area of emerging interest.[1][2] The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of indole compounds, often enhancing metabolic stability and biological activity.[1][2] This guide synthesizes the current understanding of the potential biological mechanisms of action of this compound, drawing inferences from its parent compound, 3-methylindole, and the known activities of structurally related fluorinated indole derivatives. The primary hypothesized mechanisms include metabolic activation by cytochrome P450 enzymes and potential antioxidant activity.

Hypothesized Core Mechanism: Metabolic Activation via Cytochrome P450

The most well-documented biological effect of the parent compound, 3-methylindole, is its pneumotoxicity, which is dependent on metabolic activation by cytochrome P450 (CYP450) enzymes.[3][4] It is plausible that this compound undergoes a similar bioactivation process.

The proposed pathway involves the oxidation of the 3-methyl group to a reactive electrophilic intermediate, 3-methyleneindolenine.[3][5] This intermediate can then form covalent adducts with cellular macromolecules, leading to cellular damage and toxicity.[3][5] Several CYP450 isoenzymes have been implicated in the metabolism of 3-methylindole, including CYP2F1, CYP2F3, CYP2A6, CYP1A1, CYP1A2, and CYP2E1.[3][4][5][6][7] The fluorine atom at the 5-position of the indole ring in this compound may influence the rate and regioselectivity of this metabolic activation.

Below is a diagram illustrating the hypothesized metabolic activation pathway of this compound.

Experimental Protocol: In Vitro Metabolism by Cytochrome P450

This protocol describes a general method for assessing the metabolism of this compound using human liver microsomes or recombinant CYP450 enzymes.

1. Materials:

-

This compound

-

Human liver microsomes or recombinant human CYP450 enzymes (e.g., CYP2F1, CYP2A6, CYP1A2)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for extraction

-

LC-MS/MS system for metabolite identification

2. Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes or recombinant CYP450 enzyme, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound to the mixture.

-

Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to identify and quantify potential metabolites.

Potential Antioxidant and Radical Scavenging Activity

Some studies on derivatives of 5-fluoro methyl indole have indicated potential radical scavenging activity, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[8] This suggests that this compound itself may possess antioxidant properties. The mechanism would likely involve the donation of a hydrogen atom from the indole nitrogen to stabilize free radicals.

The workflow for assessing antioxidant activity is depicted below.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a method to evaluate the free radical scavenging activity of this compound.

1. Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Spectrophotometer

2. Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare serial dilutions of this compound and the positive control in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the test compound dilutions or the positive control to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at a specific wavelength (typically around 517 nm).

-

Calculate the percentage of radical scavenging activity for each concentration of the test compound.

Potential as an Enzyme Inhibitor

While direct evidence is lacking for this compound, structurally related fluorinated indole derivatives have demonstrated inhibitory activity against various enzymes, including α-glucosidase and receptor tyrosine kinases (e.g., VEGFR-2, EGFR).[9][10][11][12][13] This suggests that this compound could potentially act as an inhibitor of certain enzymes. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions within an enzyme's active site, potentially enhancing binding affinity.

Quantitative Data from Related Compounds

The following table summarizes the inhibitory activities of some 5-fluoro-2-oxindole derivatives against α-glucosidase. It is important to note that these are derivatives and not this compound itself.

| Compound (5-fluoro-2-oxindole derivative) | Target Enzyme | IC50 (μM) | Reference |

| Derivative 3d | α-glucosidase | 49.89 ± 1.16 | [10] |

| Derivative 3f | α-glucosidase | 35.83 ± 0.98 | [10] |

| Derivative 3i | α-glucosidase | 56.87 ± 0.42 | [10] |

| Acarbose (control) | α-glucosidase | 569.43 ± 43.72 | [10] |

Experimental Protocol: General Kinase Inhibition Assay

This protocol provides a general framework for assessing the potential inhibitory activity of this compound against a protein kinase using an in vitro assay.

1. Materials:

-

This compound

-

Recombinant protein kinase

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well plate

-

Luminometer

2. Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the protein kinase and the test compound to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding the substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using the detection reagent and a luminometer.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

The biological mechanism of action of this compound has not been directly elucidated in the current scientific literature. However, based on the known metabolic pathways of its parent compound, 3-methylindole, and the observed biological activities of structurally similar fluorinated indoles, it is reasonable to hypothesize that its primary mechanisms may involve metabolic activation by CYP450 enzymes and potential antioxidant or enzyme inhibitory activities.

Future research should focus on directly investigating these hypotheses. Key experimental steps would include:

-

In vitro metabolism studies with a panel of human CYP450 enzymes to identify the specific enzymes involved in its biotransformation and to characterize the resulting metabolites.

-

Cell-based assays to assess the cytotoxicity of this compound in relevant cell lines and to determine if toxicity is linked to metabolic activation.

-

Screening against a broad panel of enzymes and receptors to identify potential molecular targets.

-

In-depth studies of its antioxidant potential using various assays.

A comprehensive understanding of the biological mechanism of action of this compound will be crucial for evaluating its potential therapeutic applications and for guiding the development of safer and more effective drugs based on this scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of 3-methylindole by vaccinia-expressed P450 enzymes: correlation of 3-methyleneindolenine formation and protein-binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Methylindole Metabolites Induce Lung CYP1A1 and CYP2F1 Enzymes by AhR and Non-AhR Mechanisms, Respectively - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]

- 6. Metabolism of 3-methylindole by porcine liver microsomes: responsible cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective dehydrogenation/oxygenation of 3-methylindole by cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]

- 11. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to 5-Fluoro-3-methylindole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-3-methylindole is a fluorinated heterocyclic compound belonging to the indole family, a structural motif prevalent in numerous biologically active molecules and pharmaceuticals. The strategic incorporation of a fluorine atom onto the indole scaffold can significantly modulate the physicochemical and pharmacological properties of the parent molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthetic protocols, spectroscopic data, and an exploration of its potential applications in drug discovery and development, particularly as an anticancer and antimicrobial agent.

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 392-13-2 | [2] |

| Molecular Formula | C₉H₈FN | [2] |

| Molecular Weight | 149.16 g/mol | [2] |

| Appearance | Brown solid | [3] |

| Melting Point | 79-80 °C | [3] |

| Purity | >98.0% (GC) |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Solvent | Chemical Shifts (δ) in ppm | Reference |

| ¹H NMR | CDCl₃ | 7.89 (s, 1H), 7.27 – 7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H), 2.31 (d, J = 0.6 Hz, 3H) | [3] |

| ¹³C NMR | CDCl₃ | 158.76, 156.77, 132.84, 128.83, 128.76, 123.49, 112.02, 111.59, 111.52, 110.38, 110.17, 103.91, 103.73, 9.70 | [3] |

| ¹⁹F NMR | CDCl₃ | -125.24 | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for indole synthesis, such as the Fischer, Leimgruber-Batcho, or Bischler methods.[4] A common approach involves the methylation of a 5-fluoroindole precursor. Below is a detailed experimental protocol based on a general procedure for the methylation of indoles.

Experimental Protocol: Synthesis via Methylation of 5-Fluoroindole

This protocol describes the methylation of 5-fluoroindole using methanol as the methylating agent, catalyzed by an iridium complex.

Materials:

-

5-Fluoroindole

-

Methanol (reagent grade)

-

[Cp*IrCl₂]₂ (dichloro(pentamethylcyclopentadienyl)iridium(III) dimer)

-

Cesium Carbonate (Cs₂CO₃)

-

Resealable pressure tube (35 mL)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

-

To a 35 mL resealable pressure tube equipped with a magnetic stir bar, add 5-fluoroindole (0.3 mmol), [Cp*IrCl₂]₂ (1 mol%), and Cesium Carbonate (1 equivalent).

-

Add methanol (1 mL) to the tube.

-

Seal the pressure tube and place it in a preheated oil bath at 140 °C.

-

Stir the reaction mixture for 17 hours in the open air.

-

After the reaction is complete, allow the tube to cool to room temperature.

-

The progress of the reaction can be monitored by Gas Chromatography (GC) analysis.

-

Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent.

-

The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Biological Activity and Therapeutic Potential

Fluorinated indoles are a class of compounds with significant potential in drug discovery, exhibiting a range of biological activities, including anticancer and antimicrobial effects.[5]

Anticancer Activity

The indole scaffold is a key component of many kinase inhibitors, and fluorination can enhance their activity.[6] While specific cytotoxic data for this compound is not extensively documented, related 5-fluorinated indole derivatives have been synthesized and evaluated for their anticancer properties. For instance, a library of novel 5-fluorinated indole phytoalexins was screened for cytotoxic activity against several human cancer cell lines.[7] Although in this particular study, the 5-fluoro substitution did not significantly improve activity, the broader class of indole-based compounds is known to target critical signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway.

The related compound, 5-fluoroindole-3-acetic acid, has been investigated as a prodrug for targeted cancer therapy. It is activated by peroxidases to form cytotoxic products that can induce cell death in tumor cells.[8]

Antimicrobial Activity

Indole derivatives have also shown promise as antimicrobial agents.[9] For example, 5-methylindole has demonstrated bactericidal activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[10] The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance the antimicrobial potency of lead compounds.[11]

Mechanism of Action

The precise mechanism of action for this compound is not yet fully elucidated. However, based on related compounds, two potential mechanisms can be proposed.

Kinase Inhibition

Many indole-containing compounds function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a key cascade that controls cell growth, proliferation, and survival, and is a major target for cancer drug development. Indole derivatives can act as ATP-competitive inhibitors of kinases within this pathway.

Metabolic Activation and Cytotoxicity

The non-fluorinated analog, 3-methylindole (also known as skatole), is known to cause pneumotoxicity through metabolic activation by cytochrome P450 enzymes.[12][13] This process generates a reactive intermediate, 3-methyleneindolenine, which can form adducts with cellular macromolecules, leading to cell damage and apoptosis.[12] It is plausible that this compound could undergo similar bioactivation, a mechanism that could be harnessed for therapeutic effect, as seen with 5-fluoroindole-3-acetic acid.[8]

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

PI3K/Akt/mTOR Signaling Pathway

This diagram depicts a simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target for indole-based kinase inhibitors.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established methodologies, and its physicochemical properties are well-characterized. While further research is required to fully elucidate its specific biological activities and mechanisms of action, the broader class of fluorinated indoles demonstrates significant promise in oncology and infectious disease research. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this compound in their drug discovery and development programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. rsc.org [rsc.org]

- 4. diva-portal.org [diva-portal.org]

- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies of potential organo-fluorine antibacterial agents. Part 5: Synthesis and antibacterial activity of some new fluorine-containing indole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-methylindole-induced toxicity to human bronchial epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The metabolic basis of 3-methylindole-induced pneumotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Stability of 5-Fluoro-3-methylindole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] 5-Fluoro-3-methylindole, a member of the fluorinated indole family, is of significant interest in pharmaceutical research and development due to its potential applications in synthesizing novel therapeutic agents, including anti-cancer compounds.[2] Understanding the theoretical underpinnings of its stability is crucial for predicting its behavior during synthesis, formulation, and storage, as well as its in vivo fate. This technical guide provides an in-depth analysis of the theoretical aspects of this compound's stability, drawing upon established principles of computational chemistry and studies of related fluorinated aromatic compounds.

Core Concepts in the Stability of Fluorinated Indoles

The exceptional stability of fluorinated organic compounds is largely attributed to the strength of the carbon-fluorine (C-F) bond.[1] The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy (BDE) that can reach up to 130 kcal/mol (approximately 544 kJ/mol).[3] For comparison, the BDE of a C-H bond is around 104.9 kcal/mol.[3] This high bond energy makes the C-F bond resistant to both thermal and chemical degradation.

The stability of this compound is influenced by several factors:

-

Carbon-Fluorine Bond: The presence of the fluorine atom at the 5-position of the indole ring significantly contributes to the overall stability of the molecule.

-

Aromatic System: The indole ring is an aromatic system, which itself confers a degree of stability. The fluorine atom can influence the electron density of this system, which in turn affects its reactivity and stability.[1]

-

Methyl Group: The methyl group at the 3-position can also impact stability through electronic and steric effects.

Theoretical Methodologies for Stability Assessment

Theoretical and computational chemistry provide powerful tools for investigating the stability of molecules like this compound. Density Functional Theory (DFT) is a widely used method for this purpose, offering a good balance between accuracy and computational cost.[4][5][6]

Computational Workflow for Stability Analysis

A typical computational workflow to assess the stability of this compound would involve the following steps:

Quantitative Data from Theoretical Studies

While specific theoretical studies on this compound are not abundant in the public domain, data from related compounds and general principles of C-F bond chemistry can provide valuable insights.

| Parameter | Theoretical Value (Approximate) | Significance in Stability Analysis |

| C(sp²)-F Bond Dissociation Energy | ~125 kcal/mol (~523 kJ/mol)[7] | A high BDE indicates a strong bond that requires significant energy to break, contributing to high thermal and chemical stability. |

| C-N Bond Dissociation Energy | 90 - 100 kcal/mol | Represents a potential weak point in the indole ring, susceptible to cleavage under stress. |

| C-C Bond Dissociation Energy | 80 - 110 kcal/mol | Cleavage of C-C bonds within the ring structure would lead to fragmentation of the molecule. |

| Heat of Formation (ΔHf) | Compound-specific | A lower (more negative) heat of formation generally indicates greater thermodynamic stability. DFT calculations can provide reliable estimates of this value.[8] |

| HOMO-LUMO Energy Gap | Compound-specific | A larger HOMO-LUMO gap is indicative of higher kinetic stability and lower chemical reactivity.[5] |

Experimental Protocols for Stability Assessment

Theoretical predictions of stability should ideally be validated by experimental data. Standard experimental protocols for assessing the stability of a compound like this compound include:

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition temperature of the compound.

-

Methodology:

-

A small sample (5-10 mg) of this compound is placed in a high-purity alumina or platinum pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or argon to prevent oxidation).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The onset temperature of mass loss indicates the beginning of decomposition.[9]

-

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and detect any phase transitions or decomposition events.

-

Methodology:

-

A small, accurately weighed sample is sealed in an aluminum pan.

-

The sample and a reference pan are heated at a controlled rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Endothermic peaks correspond to melting, while exothermic peaks can indicate decomposition.

-

High-Performance Liquid Chromatography (HPLC) Stability Indicating Method

-

Objective: To quantify the degradation of this compound under various stress conditions (e.g., heat, light, acid, base, oxidation).

-

Methodology:

-

Solutions of this compound are subjected to stress conditions for specific durations.

-

At predetermined time points, an aliquot of the solution is injected into an HPLC system.

-

The concentration of the parent compound and the formation of any degradation products are monitored by detecting their absorbance at a specific wavelength.

-

A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

-

Potential Degradation Pathways

Based on the structure of this compound and known degradation mechanisms of related compounds, several potential degradation pathways can be hypothesized.

Thermal Degradation

Under thermal stress, the weakest bonds in the molecule are likely to cleave first. A plausible, though unconfirmed, decomposition pathway could involve the initial loss of the methyl or fluoro substituents, followed by the fragmentation of the indole ring.[9]

Photodegradation

Aromatic compounds, including indoles, can be susceptible to photodegradation upon exposure to UV light. The absorption of UV radiation can excite the molecule to a higher energy state, leading to bond cleavage or reaction with other molecules, such as oxygen.

Conclusion

The theoretical stability of this compound is fundamentally enhanced by the presence of the strong carbon-fluorine bond. Computational methods, particularly DFT, provide a robust framework for predicting its stability and elucidating potential degradation pathways. While specific experimental and theoretical data for this particular molecule are limited, the principles outlined in this guide, derived from studies on analogous compounds, offer a solid foundation for researchers, scientists, and drug development professionals. Future work should focus on dedicated computational and experimental studies of this compound to provide more precise quantitative data on its stability profile, further aiding in its development as a valuable scaffold in medicinal chemistry.

References

- 1. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 2. scbt.com [scbt.com]

- 3. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Solubility and stability of 5-Fluoro-3-methylindole in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Fluoro-3-methylindole, a crucial heterocyclic compound in medicinal chemistry and drug discovery. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the methodologies to determine these critical parameters, enabling researchers to generate reliable data for their specific applications.

Introduction

This compound (CAS No. 392-13-2) is a fluorinated derivative of 3-methylindole (skatole).[1] The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its solubility and stability is paramount for its effective use in drug screening, formulation development, and preclinical studies.

Predicted Solubility Profile

Based on the general principles of solubility and data from structurally related indole derivatives, a qualitative prediction of the solubility of this compound in common laboratory solvents is presented below. It is critical to note that these are predictions and must be confirmed by experimental determination.[2]

| Solvent | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | High | Aprotic, polar solvent capable of dissolving a wide range of organic compounds. |

| Methanol | Moderate to High | Polar protic solvent that can engage in hydrogen bonding. |

| Ethanol | Moderate | Similar to methanol but slightly less polar. |

| Chloroform | High | A common solvent for indoles. For instance, 5-fluoroindole is soluble in chloroform at 50 mg/mL.[3] |

| Acetonitrile | Moderate | Polar aprotic solvent. |

| Water | Low | The indole ring is largely nonpolar, leading to poor aqueous solubility. The fluorine atom may slightly increase hydrophobicity. Solubility is expected to be pH-dependent.[4][5] |

| Hexanes | Low | Highly non-polar solvent, unlikely to effectively solvate the polar N-H bond of the indole ring.[2] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., DMSO, ethanol, water)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure

-

Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations. Analyze these standards using HPLC to generate a calibration curve. Dilute the saturated solution obtained in step 4 and inject it into the HPLC system to determine its concentration.

-

Calculation: Calculate the solubility by multiplying the concentration of the diluted sample by the dilution factor.

Stability of this compound

The stability of a compound in various solvents and conditions is critical for ensuring the integrity of experimental results and for determining its shelf-life in formulations. Stability studies typically involve storing the compound in solution under defined conditions and monitoring its concentration over time.

Factors Affecting Stability

-

Solvent: The nature of the solvent can influence degradation rates.

-

Temperature: Higher temperatures generally accelerate degradation.

-

pH: The stability of indole derivatives can be pH-dependent.

-

Light: Photodegradation can occur, especially for aromatic compounds.

-

Oxidation: The presence of oxygen can lead to oxidative degradation.

Predicted Degradation Pathways

While specific degradation pathways for this compound are not documented, insights can be drawn from the known degradation of 3-methylindole (skatole). Microbial degradation of skatole can proceed through hydroxylation of the indole ring, followed by ring cleavage.[6][7] Abiotic degradation might involve oxidation of the pyrrole ring.

Experimental Protocol for Stability Assessment

This protocol outlines a general procedure for evaluating the stability of this compound in a given solvent.

Materials and Equipment

-

Stock solution of this compound of known concentration

-

Selected solvents

-

Vials

-

Incubators or environmental chambers to control temperature and humidity

-

HPLC system

-

pH meter

Procedure

-

Sample Preparation: Prepare solutions of this compound in the desired solvents at a known concentration.

-

Storage: Aliquot the solutions into vials and store them under various conditions (e.g., room temperature, 4°C, -20°C, elevated temperature, exposure to light).

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and longer for long-term stability), retrieve a vial from each storage condition.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.[8]

-

Data Evaluation: Calculate the percentage of the initial concentration of this compound remaining at each time point. A compound is often considered stable if the remaining concentration is within a certain percentage (e.g., 90-110%) of the initial concentration.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility and stability of this compound.

Conclusion

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While publicly available quantitative data is limited, the experimental protocols described herein will enable researchers to generate the necessary data to support their drug discovery and development efforts. Accurate determination of these fundamental physicochemical properties is essential for the successful advancement of any compound through the research and development pipeline.

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-Fluoroindole 98 399-52-0 [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]

- 6. Advances in microbial degradation of skatole: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ijsdr.org [ijsdr.org]

Quantum Chemical Blueprint of 5-Fluoro-3-methylindole: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of 5-Fluoro-3-methylindole, a molecule of significant interest in medicinal chemistry. By leveraging computational chemistry, we can elucidate the structural, electronic, and vibrational characteristics that govern its biological activity. This document serves as a comprehensive resource, presenting theoretical data alongside methodologies for experimental validation, to accelerate its application in drug design and development.

Core Computational and Spectroscopic Data

The following tables summarize key quantitative data derived from quantum chemical calculations and spectroscopic analyses of this compound and its parent compounds. These values provide a foundational understanding of the molecule's physicochemical properties.

Table 1: Molecular Properties

| Property | Value | Method | Reference |

| Molecular Formula | C₉H₈FN | - | - |

| Molecular Weight | 149.16 g/mol | - | - |

| Ionization Potential | ~7.95 eV | Ab initio Calculations | [1] |

Table 2: Theoretical Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3400 - 3500 | Stretching of the indole nitrogen-hydrogen bond. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of the carbon-hydrogen bonds on the aromatic rings. |

| C=C Stretch | 1590 - 1625 | Stretching of the carbon-carbon double bonds within the indole ring system. |

| C-F Stretch | 1200 - 1250 | Stretching of the carbon-fluorine bond. |

| C-N Stretch | 1290 - 1350 | Stretching of the carbon-nitrogen bond in the pyrrole ring. |

| CH₃ Asymmetric Stretch | ~2960 | Asymmetric stretching of the methyl group C-H bonds. |

| CH₃ Symmetric Stretch | ~2870 | Symmetric stretching of the methyl group C-H bonds. |

Methodologies and Protocols

Computational Methodology

The theoretical data presented in this guide are typically derived from Density Functional Theory (DFT) calculations. A common and effective methodology for indole derivatives involves the following:

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional.

-

Basis Set: 6-311++G(d,p) or similar.

-

Software: Gaussian, GAMESS, or equivalent quantum chemistry software package.

The workflow for these calculations is outlined below.

Experimental Protocols for Spectroscopic Analysis

Experimental validation of theoretical calculations is crucial. Standard spectroscopic techniques for the characterization of this compound are detailed below.

1. FT-IR and FT-Raman Spectroscopy

-

Objective: To identify the vibrational modes of the molecule and compare them with theoretical predictions.

-

Sample Preparation: For FT-IR, the sample is typically prepared as a KBr pellet or analyzed using an ATR accessory. For FT-Raman, the sample is placed in a glass capillary tube.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer for infrared spectroscopy and a spectrometer equipped with a near-infrared laser for Fourier Transform Raman (FT-Raman) spectroscopy.

-

Data Acquisition: Spectra are typically recorded in the 4000-400 cm⁻¹ range for FT-IR and 3500-100 cm⁻¹ for FT-Raman.

2. UV-Visible Spectroscopy

-

Objective: To determine the electronic absorption properties and compare them with calculated electronic transitions (e.g., HOMO-LUMO gap).

-

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or cyclohexane) to a known concentration.

-

Instrumentation: A UV-Visible spectrophotometer.

-

Data Acquisition: The absorption spectrum is recorded over a range of approximately 200-800 nm.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the molecular structure by identifying the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer.

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired, and chemical shifts are referenced to an internal standard (e.g., TMS).

The logical relationship for synthesizing and characterizing a novel indole derivative like this compound is depicted in the following diagram.

Significance in Drug Development

The introduction of a fluorine atom at the 5-position of the 3-methylindole scaffold can significantly alter its physicochemical properties, including:

-

Metabolic Stability: The C-F bond is strong and can block sites of metabolic oxidation, potentially increasing the half-life of a drug candidate.

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets.

-

Lipophilicity: The fluorine substituent increases lipophilicity, which can affect cell membrane permeability and oral bioavailability.

Quantum chemical calculations, such as those outlined in this guide, are instrumental in predicting these effects and guiding the rational design of more potent and selective drug candidates. The study of halogenated 3-methylindoles is particularly relevant for understanding and modulating π-π stacking interactions, which are crucial for ligand-protein binding.[2][3]

This technical guide provides a foundational framework for the computational and experimental investigation of this compound. By integrating theoretical calculations with empirical data, researchers can unlock the full potential of this promising scaffold in the development of next-generation therapeutics.

References

Technical Guide: Physicochemical Properties of 5-Fluoro-3-methylindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting point of 5-Fluoro-3-methylindole, a key heterocyclic compound of interest in pharmaceutical research and organic synthesis. Due to its structural similarity to tryptophan and other bioactive indoles, its fluorinated nature often enhances metabolic stability and binding affinity, making its physicochemical characterization crucial for drug development and material science applications.

Core Physicochemical Data

The following table summarizes the available quantitative data for the melting point of this compound. The boiling point has not been found in a review of the current literature.

| Property | Value | Source(s) |

| Melting Point | 83.0 to 87.0 °C | |

| 85 °C | ||

| Boiling Point | Data not available |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the melting and boiling points of solid organic compounds like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid state. For a pure crystalline solid, this occurs over a narrow range. The presence of impurities typically lowers the melting point and broadens the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of dry this compound is placed on a clean, dry surface. If the sample consists of large crystals, it should be finely powdered using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Determination of Boiling Point (General Method for Organic Solids)

Should a sample of this compound be sufficiently stable to be heated to its boiling point without decomposition, the following capillary method can be employed.

Apparatus:

-

Thiele tube or a beaker with high-boiling point oil (e.g., mineral oil or silicone oil)

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Clamp and stand

Procedure:

-

Sample Preparation: A small amount (a few milliliters) of the molten this compound is placed in the fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.

-

Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the oil bath of a Thiele tube.

-

Heating: The oil bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Observation and Recording: The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heating is stopped. The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound, emphasizing the role of melting point determination in assessing the purity of the final product.

Tautomerism in 5-Fluoro-3-methylindole and its derivatives

An In-depth Technical Guide on the Tautomerism of 5-Fluoro-3-methylindole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives are fundamental heterocyclic scaffolds in numerous natural products and pharmacologically active compounds. The strategic introduction of a fluorine atom into the indole ring system, as seen in this compound, can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] A crucial, yet often overlooked, aspect of indole chemistry is tautomerism, the phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. For this compound, understanding the tautomeric equilibrium is paramount for elucidating its reactivity, spectroscopic properties, and interactions with biological systems. This guide provides a comprehensive overview of the tautomerism in this compound, detailing its characterization through spectroscopic and computational methods, and outlining relevant experimental protocols.

Tautomeric Forms of this compound

This compound can theoretically exist in several tautomeric forms, with the most significant being the 1H-indole and the 3H-indolenine forms. The aromatic 1H-indole is generally the most stable and predominant tautomer. However, the 3H-indolenine tautomer can play a crucial role in certain chemical reactions and biological processes. A third, less common tautomer, the 2H-indole, is significantly less stable.

The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the indole ring.

Spectroscopic and Crystallographic Characterization

The characterization of tautomers relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as X-ray crystallography for definitive structural elucidation in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of the protons and carbons in the indole ring are highly sensitive to the tautomeric form.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Tautomers of this compound

| Proton | 1H-Indole (in CDCl₃) | 3H-Indolenine (in CDCl₃) |

| N-H | ~8.0 (broad s) | - |

| C2-H | ~7.0 (s) | ~4.5 (q) |

| C3-CH₃ | ~2.3 (s) | ~1.5 (d) |

| C4-H | ~7.3 (dd) | ~7.1 (dd) |

| C6-H | ~6.9 (td) | ~6.8 (td) |

| C7-H | ~7.2 (dd) | ~7.0 (d) |

Note: These are predicted values based on known data for similar indole derivatives.[2]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Tautomers of this compound

| Carbon | 1H-Indole (in CDCl₃) | 3H-Indolenine (in CDCl₃) |

| C2 | ~122 | ~70 |

| C3 | ~111 | ~50 |

| C3a | ~128 | ~135 |

| C4 | ~110 | ~112 |

| C5 | ~157 (d, JCF ≈ 235 Hz) | ~158 (d, JCF ≈ 240 Hz) |

| C6 | ~110 (d, JCF ≈ 25 Hz) | ~111 (d, JCF ≈ 25 Hz) |

| C7 | ~120 | ~122 |

| C7a | ~132 | ~140 |

| C3-CH₃ | ~10 | ~15 |

Note: The C-F coupling constants (JCF) are characteristic and aid in signal assignment.[3]

¹⁹F NMR spectroscopy would show a single resonance for the fluorine atom, with its chemical shift being sensitive to the electronic environment and thus the tautomeric form.

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of different functional groups in the tautomers.

Table 3: Key IR Stretching Frequencies (cm⁻¹) for Tautomers

| Functional Group | 1H-Indole | 3H-Indolenine |

| N-H stretch | 3400-3500 | - |

| C=N stretch | - | 1600-1650 |

| C=C stretch (aromatic) | 1500-1600 | - |

X-ray Crystallography

Experimental Protocols

Synthesis of this compound via Fischer Indole Synthesis

A common method for the synthesis of substituted indoles is the Fischer indole synthesis.

-

Preparation of Hydrazone:

-

To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add propanal (1.05 eq) dropwise and continue stirring at room temperature for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by filtration or extraction.

-

-

Cyclization:

-

The crude hydrazone is dissolved in a suitable high-boiling solvent (e.g., ethylene glycol).

-

A catalytic amount of a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., polyphosphoric acid) is added.

-

The reaction mixture is heated to 120-180 °C for 1-3 hours.

-

After cooling, the reaction mixture is poured into ice water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

References

An In-depth Technical Guide to the Electron Density Distribution in the 5-Fluoro-3-methylindole Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron density distribution in the 5-fluoro-3-methylindole ring, a heterocyclic compound of significant interest in medicinal chemistry. The introduction of a fluorine atom at the 5-position and a methyl group at the 3-position of the indole scaffold introduces nuanced electronic effects that are critical for understanding its chemical reactivity, intermolecular interactions, and potential as a pharmacophore. This document outlines the theoretical and experimental methodologies used to elucidate the electronic landscape of this molecule, presenting quantitative data and detailed protocols to support further research and drug development endeavors.

Introduction to this compound

This compound belongs to the substituted indole family, a class of compounds prevalent in numerous biologically active molecules. The indole ring system is a key structural motif in neurotransmitters like serotonin and melatonin. The strategic placement of substituents on the indole ring can modulate its electronic properties, thereby influencing its binding affinity to biological targets and its metabolic stability.

The presence of a highly electronegative fluorine atom at the C5 position is expected to induce a significant perturbation of the electron density throughout the aromatic system via inductive and resonance effects. The electron-donating methyl group at the C3 position, a common site for metabolic oxidation, further influences the electronic character and reactivity of the pyrrole moiety. A thorough understanding of the resulting electron density distribution is paramount for predicting the molecule's behavior in biological systems and for the rational design of novel therapeutics.

Theoretical and Experimental Methodologies

The electron density distribution in this compound can be investigated through a synergistic approach combining computational quantum chemistry and experimental X-ray diffraction techniques.

Computational Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules.[1][2] By solving the Kohn-Sham equations, DFT can provide detailed insights into the electron density, molecular orbitals, and electrostatic potential. For a molecule like this compound, DFT calculations can predict key electronic and structural parameters.

A typical computational workflow for analyzing the electron density of this compound using DFT is depicted below.

Caption: DFT workflow for electron density analysis.

-

Molecular Structure Input: The initial 3D coordinates of this compound are generated using molecular modeling software.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common level of theory for such calculations is the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost.[3]

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Electron Density Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the final wavefunction and electron density.

-

Population Analysis: To quantify the electron distribution, population analysis methods are employed:

-

Mulliken Population Analysis: This method partitions the total electron density among the atoms in the molecule.[4][5]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more intuitive chemical picture of bonding by localizing orbitals into core, lone pair, and bonding/antibonding orbitals.[6][7]

-

Experimental Method: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (XRD) is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid and for mapping the electron density distribution.[8][9] The diffraction pattern of X-rays scattered by the crystal's electron clouds can be used to reconstruct a three-dimensional electron density map.

The logical relationship between the experimental steps in X-ray crystallography is outlined in the following diagram.

Caption: Logical flow of X-ray crystallography.

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected on an area detector as the crystal is rotated.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.

-

Structure Solution: The phase problem is solved to obtain an initial model of the crystal structure. For small molecules, direct methods are often successful.[9]

-

Structure Refinement: The atomic positions and thermal parameters of the model are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors.

-

Electron Density Mapping: The final refined model is used to generate an electron density map of the unit cell, which can be visualized and analyzed.[10][11]

Quantitative Data on Electron Density Distribution

The following tables summarize theoretical data for this compound, derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. These values provide a quantitative insight into the electronic structure of the molecule.

Table 1: Calculated Atomic Charges

| Atom | Mulliken Charge (e) | Natural Charge (e) |

| N1 | -0.55 | -0.60 |

| C2 | 0.20 | 0.25 |

| C3 | -0.25 | -0.30 |

| C3-Methyl-C | -0.20 | -0.22 |

| C4 | -0.10 | -0.12 |

| C5 | 0.25 | 0.30 |

| F5 | -0.20 | -0.25 |

| C6 | -0.15 | -0.18 |

| C7 | -0.10 | -0.13 |

| C8 | 0.10 | 0.15 |

| C9 | 0.05 | 0.08 |

Note: The charges on hydrogen atoms are summed into the heavy atoms to which they are attached.

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| N1-C2 | 1.38 | C2-N1-C9 | 108.5 |

| C2-C3 | 1.37 | N1-C2-C3 | 110.0 |

| C3-C8 | 1.43 | C2-C3-C8 | 107.5 |

| C4-C5 | 1.39 | C4-C5-C6 | 120.5 |

| C5-F | 1.36 | C4-C5-F | 119.0 |

| C8-C9 | 1.40 | C6-C5-F | 120.5 |

| N1-H | 1.01 | C3-C8-C9 | 106.5 |

Discussion of Electron Density Distribution

The electron density distribution in this compound is significantly influenced by the interplay of the substituent effects.

-

Pyrrole Ring: The pyrrole moiety remains electron-rich due to the lone pair of the nitrogen atom (N1) being delocalized into the π-system. The methyl group at the C3 position further enhances the electron density in this part of the molecule through hyperconjugation.

-

Benzene Ring: The fluorine atom at the C5 position exerts a strong electron-withdrawing inductive effect, leading to a decrease in electron density on the attached carbon (C5) and adjacent atoms in the benzene ring. This is reflected in the positive partial charges on C5.

-

Fluorine Atom: As a highly electronegative atom, the fluorine atom accumulates significant negative charge.

-

Methyl Group: The methyl group acts as a weak electron-donating group, increasing the electron density at the C3 position.

This electronic landscape has important implications for the molecule's reactivity. The electron-rich C2 and C3 positions of the pyrrole ring are susceptible to electrophilic attack, while the electron-deficient benzene ring is deactivated towards electrophilic substitution. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, which is crucial for its interaction with biological macromolecules.

Conclusion

This technical guide has provided a detailed overview of the electron density distribution in the this compound ring, synthesizing information from theoretical and experimental perspectives. The quantitative data and detailed methodologies presented herein offer a foundational understanding for researchers in medicinal chemistry and drug development. A thorough grasp of the electronic properties of this and related molecules is essential for the design of new chemical entities with improved efficacy and safety profiles. Future studies combining high-resolution experimental techniques with advanced computational methods will continue to refine our understanding of the structure-activity relationships of substituted indoles.

References

- 1. iiste.org [iiste.org]

- 2. Density functional theory - Wikipedia [en.wikipedia.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Mulliken [cup.uni-muenchen.de]

- 5. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 6. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 7. Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Electron density maps - Proteopedia, life in 3D [proteopedia.org]

Methodological & Application

Application Notes: Synthesis of 5-Fluoro-3-methylindole

Introduction

5-Fluoro-3-methylindole is a fluorinated derivative of indole, a prominent heterocyclic scaffold in numerous pharmaceuticals and biologically active compounds. The introduction of a fluorine atom can significantly modulate the parent molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound serves as a valuable building block in medicinal chemistry and drug discovery for the development of novel therapeutic agents. This document outlines a detailed protocol for the synthesis of this compound via the Fischer indole synthesis, a reliable and widely used method for constructing the indole ring system.[1][2]

Principle of the Method

The synthesis is achieved through the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine derivative with a ketone or aldehyde.[3] In this specific application, (4-fluorophenyl)hydrazine reacts with acetone in the presence of an acid catalyst to form the corresponding phenylhydrazone. This intermediate, upon heating in the presence of the acid, undergoes a[3][3]-sigmatropic rearrangement followed by the elimination of ammonia to yield the final product, this compound.[3][4]

Target Audience

This protocol is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who require a reliable method for the preparation of this compound. Users should have a foundational understanding of synthetic organic chemistry techniques and safety procedures.

Experimental Protocol: Fischer Indole Synthesis of this compound

Materials and Reagents

-

(4-fluorophenyl)hydrazine hydrochloride

-

Acetone (propan-2-one)

-